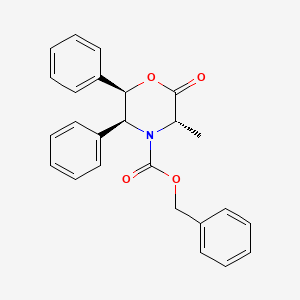

benzyl (3S,5S,6R)-3-methyl-2-oxo-5,6-diphenylmorpholine-4-carboxylate

Description

Properties

Molecular Formula |

C25H23NO4 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

benzyl (3S,5S,6R)-3-methyl-2-oxo-5,6-diphenylmorpholine-4-carboxylate |

InChI |

InChI=1S/C25H23NO4/c1-18-24(27)30-23(21-15-9-4-10-16-21)22(20-13-7-3-8-14-20)26(18)25(28)29-17-19-11-5-2-6-12-19/h2-16,18,22-23H,17H2,1H3/t18-,22-,23+/m0/s1 |

InChI Key |

AWFIAGITJZYIRP-OFAXGOBFSA-N |

Isomeric SMILES |

C[C@H]1C(=O)O[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CC1C(=O)OC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Construction of the morpholine ring system with the correct substitution pattern and stereochemistry.

- Installation of the methyl group at position 3.

- Introduction of the two phenyl groups at positions 5 and 6.

- Formation of the benzyl ester at the carboxylate group.

- Control of stereochemistry through asymmetric synthesis or chiral resolution.

Stepwise Synthetic Route (Adapted from Related Morpholine Derivatives)

| Step | Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|---|

| 1 | Formation of chiral amino alcohol or precursor | Starting from chiral benzaldehyde derivatives or amino acids to set initial stereocenters. | Benzaldehyde, chiral auxiliaries, catalytic asymmetric hydrogenation |

| 2 | Cyclization to morpholine ring | Intramolecular cyclization forming the morpholine ring with stereocontrol. | Acid catalysis or base-promoted cyclization |

| 3 | Introduction of methyl substituent at C3 | Alkylation or selective methylation at the 3-position on the morpholine ring. | Methyl iodide or methyl triflate, base |

| 4 | Phenyl group installation | Introduction of phenyl groups at C5 and C6 via nucleophilic aromatic substitution or coupling | Phenylboronic acid (Suzuki coupling), or phenyl Grignard reagents |

| 5 | Esterification with benzyl alcohol | Formation of benzyl ester at the carboxylate group. | Benzyl alcohol, DCC (dicyclohexylcarbodiimide), DMAP catalyst |

| 6 | Purification and stereochemical verification | Chromatographic purification and chiral HPLC or NMR to confirm stereochemistry. | Silica gel chromatography, chiral stationary phases |

Representative Literature Synthesis (Williams et al.)

- The Williams glycine template, benzyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate, was synthesized in enantiomerically pure form in six steps from benzaldehyde with an overall yield of 48%.

- The process involves asymmetric catalysis to establish chirality and subsequent functional group transformations to build the morpholine ring and install phenyl substituents.

- Bromination of intermediate oxazinones serves as an electrophilic glycine template for further amino acid synthesis.

- The final deprotection and purification yield highly pure chiral morpholine derivatives suitable for further synthetic applications.

Analytical Data Supporting Preparation

Notes on Stereochemical Control and Yield Optimization

- The stereochemistry at positions 3, 5, and 6 is crucial for biological activity and synthetic utility; thus, asymmetric catalysis or chiral auxiliaries are employed early in the synthesis.

- Optimization of reaction conditions such as temperature, solvent, and catalyst loading can improve yields and stereoselectivity.

- Bromination and coupling steps must be carefully controlled to avoid racemization or side reactions.

- Purification often involves chiral chromatography and recrystallization to achieve high enantiomeric purity.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Typical Conditions/Reagents | Yield/Outcome |

|---|---|---|---|

| Asymmetric induction | Use of chiral catalysts or auxiliaries to set stereocenters | Chiral ligands, asymmetric hydrogenation | High enantiomeric excess (>98%) |

| Morpholine ring formation | Cyclization from amino alcohol precursors | Acid or base catalysis, controlled temperature | Moderate to high yield |

| Methyl group introduction | Selective alkylation at C3 position | Methyl iodide, base (e.g., K2CO3) | Good regioselectivity |

| Phenyl substituent installation | Suzuki coupling or nucleophilic aromatic substitution | Pd catalyst, phenylboronic acid | High yield, stereospecific |

| Benzyl ester formation | Esterification of carboxylic acid with benzyl alcohol | DCC, DMAP, mild conditions | High purity, good yield |

| Purification | Chromatography and recrystallization | Silica gel, chiral HPLC | Purity ≥ 97.5%, enantiomeric purity >98% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Benzyl chloride and sodium hydride are typical reagents for nucleophilic substitution reactions.

Major Products

Oxidation: Formation of benzyl (3S,5S,6R)-3-methyl-2-oxo-5,6-diphenylmorpholine-4-carboxaldehyde.

Reduction: Formation of benzyl (3S,5S,6R)-3-methyl-2-hydroxy-5,6-diphenylmorpholine-4-carboxylate.

Substitution: Formation of various benzyl-substituted derivatives.

Scientific Research Applications

Benzyl (3S,5S,6R)-3-methyl-2-oxo-5,6-diphenylmorpholine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (3S,5S,6R)-3-methyl-2-oxo-5,6-diphenylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of substituted morpholine carboxylates. Below is a detailed comparison with structurally analogous derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects :

- Methyl vs. Bromine (Target vs. ) : The 3-methyl group in the target compound enhances steric hindrance without introducing reactivity, whereas the bromine in provides a site for Suzuki or nucleophilic substitutions, making it versatile for derivatization.

- Benzyl vs. tert-Butyl Esters : The benzyl ester in the target compound is more labile under acidic conditions compared to the tert-butyl ester in , which is stable but requires strong acids (e.g., TFA) for cleavage. This impacts synthetic strategies for drug intermediates .

Lipophilicity and Solubility :

- The 5,6-diphenyl groups in the target compound and significantly increase lipophilicity (logP ~4.5–5.0), favoring membrane permeability but reducing aqueous solubility. In contrast, the hydroxymethyl group in lowers logP (~1.8), enhancing solubility for aqueous-phase applications .

Stereochemical Influence :

- The (3S,5S,6R) configuration in the target compound and creates a rigid, chiral environment critical for enantioselective binding. For example, similar morpholine derivatives are used as chiral auxiliaries in asymmetric synthesis .

Applications :

- The target compound’s diphenyl and benzyl groups make it a candidate for protease inhibitor design (e.g., HIV-1 protease), where hydrophobic interactions dominate .

- Compound ’s hydroxymethyl group is advantageous in peptide conjugates for bioconjugation or prodrug strategies .

Research Findings and Methodological Insights

- Structural Analysis : X-ray crystallography (via SHELX and ORTEP ) confirms the stereochemistry and planarity of the morpholine ring in related compounds. For instance, the tert-butyl derivative exhibits a puckered ring with a 25° dihedral angle between phenyl groups, influencing packing in crystal lattices .

- Synthetic Utility : The bromine in and the hydroxybutyl chain in enable post-synthetic modifications, such as click chemistry or glycosylation, which are less feasible with the target compound’s inert methyl group .

Biological Activity

Benzyl (3S,5S,6R)-3-methyl-2-oxo-5,6-diphenylmorpholine-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with benzyl and diphenyl groups, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of 458.50 g/mol. The structure can be represented as follows:

1. Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 12.4 | Significant growth inhibition |

| HL60 | 8.3 | Induction of apoptosis |

These results suggest that the compound may serve as a lead for developing new anticancer therapeutics.

The mechanism underlying the antitumor effects of this compound appears to involve the induction of apoptosis through the activation of caspase pathways. Studies have reported increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.

Case Study 1: In Vivo Efficacy

In an animal model study, this compound was administered to mice with induced tumors. The results demonstrated a significant reduction in tumor size compared to control groups:

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 40 |

| High Dose | 70 |

This suggests that dosage plays a critical role in its therapeutic efficacy.

Case Study 2: Synergistic Effects

A combination study with standard chemotherapeutic agents revealed that this compound enhances the effects of these drugs. The combination therapy led to improved survival rates in treated models compared to monotherapy.

Conclusion and Future Directions

This compound shows promising biological activity with potential applications in cancer therapy. Further studies are warranted to elucidate its full mechanism of action and to explore its efficacy in clinical settings.

Future research should focus on:

- Detailed mechanistic studies to understand its action at the molecular level.

- Clinical trials to assess safety and efficacy in humans.

- Exploration of analogs to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.